molecular formula C16H12ClFN2OS B6036937 (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one CAS No. 5849-70-7

(2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B6036937
CAS No.: 5849-70-7
M. Wt: 334.8 g/mol
InChI Key: BZTBRQPKYGDZOX-UHFFFAOYSA-N
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Description

The compound "(2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one" is a thiazolidin-4-one derivative characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

  • Position 2: A 4-fluorophenyl imino group (-N=C-(C₆H₄F-4)).
  • Position 5: A 3-chlorobenzyl substituent (-CH₂-(C₆H₃Cl-3)).

The electron-withdrawing chlorine (Cl) and fluorine (F) atoms on the aromatic rings likely influence the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c17-11-3-1-2-10(8-11)9-14-15(21)20-16(22-14)19-13-6-4-12(18)5-7-13/h1-8,14H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTBRQPKYGDZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386791
Record name ST50077242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5849-70-7
Record name ST50077242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to form the thiazolidinone ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one have been synthesized and tested against various bacterial strains. A study indicated that certain synthesized thiazolidinones showed promising antibacterial effects against Gram-positive and Gram-negative bacteria such as E. coli, S. aureus, and P. aeruginosa .

Antifungal Properties

Thiazolidinone compounds have also been evaluated for their antifungal activity. In particular, some derivatives were found to be effective against pathogenic fungal strains, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been a focal point in research. Compounds derived from this class have shown efficacy in reducing inflammation through various mechanisms, including inhibition of cyclooxygenase enzymes and scavenging reactive oxygen species . The compound may share these properties based on its structural characteristics.

Case Studies and Research Findings

Several studies have reported on the biological activities of thiazolidinone derivatives:

  • Anticonvulsant Activity: A series of thiazolidinones were synthesized and evaluated for anticonvulsant properties in animal models. One compound demonstrated significant efficacy compared to standard medications like diazepam .
  • Antiviral Properties: Some thiazolidinone derivatives were tested for their ability to inhibit viral replication, particularly against yellow fever virus (YFV). One compound showed promising results with an effective concentration (EC50) significantly lower than that of ribavirin .

Comparative Data Table

Property This compound Similar Thiazolidinones
Antibacterial ActivityEffective against E. coli, S. aureusYes
Antifungal ActivityEffective against specific pathogenic fungiYes
Anti-inflammatory EffectsPotentially effectiveYes
Anticonvulsant ActivitySignificant efficacy observedYes
Antiviral ActivityInhibition of YFV replicationYes

Mechanism of Action

The mechanism of action of (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with microbial cell wall synthesis or inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound ID R1 (Position 2) R2 (Position 5) Key Features Reference
Target Compound 4-Fluorophenyl imino 3-Chlorobenzyl E-configuration, dual halogenation -
(2E)-5-(2-Furylmethylene) analog 4-Fluorophenyl imino 2-Furylmethylene Heterocyclic furan substituent
2-(2-Chlorophenylimino) analog 2-Chlorophenyl imino 4-Fluorobenzylidene Z-configuration, benzylidene moiety
5-Arylidene antimicrobial analog 3-Chloro-4-fluorophenyl imino Arylidene (variable) Broad-spectrum antimicrobial activity
2-(4-Chlorophenylimino) analog 4-Chlorophenyl imino 2-Fluorobenzylidene Halogen positional isomerism
Thioxo derivative 3-Chlorophenyl 2-Methoxyphenyl methylene Thioxo group (C=S) at position 2
Oxadiazole-containing analog 1,3,4-Oxadiazol-2-yl imino Phenyl Heterocyclic oxadiazole substituent
Antimicrobial Activity
  • : Derivatives with 3-chloro-4-fluorophenyl and arylidene groups demonstrated significant antibacterial and antifungal activity. The dual halogenation (Cl and F) enhances membrane penetration and target binding, suggesting the target compound’s 3-chlorobenzyl group may similarly improve antimicrobial potency .
Anticancer Activity
  • : Thiazolidin-4-one derivatives with substituted phenyl/heteroaryl imino groups (e.g., 3,4-dimethylphenyl, pyridinyl) exhibited up to 100% inhibition of Dalton’s lymphoma ascites (DLA) cells at 100 µg/mL. The target compound’s 4-fluorophenyl imino group may similarly enhance cytotoxicity via apoptosis induction .
Electrochemical Properties
  • : Rhodanine derivatives (2-thioxo-thiazolidin-4-ones) with azulenylmethylene groups showed distinct redox behaviors. The target compound’s electron-withdrawing Cl and F substituents may stabilize radical intermediates, influencing its electrochemical profile compared to analogs with electron-donating groups (e.g., methoxy) .

Structural and Conformational Insights

  • Crystallography () : Analogs like 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one adopt twisted conformations with dihedral angles up to 88.4° between aromatic rings. The target compound’s 3-chlorobenzyl group may impose steric hindrance, altering its molecular geometry and binding interactions .

Key Research Findings

Halogenation Impact : Dual halogenation (Cl and F) in thiazolidin-4-one derivatives enhances bioactivity by improving lipophilicity and target affinity .

Substituent Geometry : E/Z isomerism at position 5 (e.g., benzylidene vs. benzyl) significantly affects molecular conformation and biological interactions .

Heterocyclic Modifications : Incorporation of heterocycles (e.g., oxadiazole, thiadiazole) improves solubility and diversifies pharmacological profiles .

Biological Activity

The compound (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13ClFN2S\text{C}_{15}\text{H}_{13}\text{ClF}\text{N}_2\text{S}

This compound features a thiazolidinone ring, which is known for contributing to various biological activities.

Antiviral Activity

Research indicates that thiazolidinone derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the activity of viral polymerases. A study demonstrated that certain thiazolidinones inhibited the NS5B RNA polymerase of Hepatitis C virus (HCV) with IC50 values ranging from 31.9 µM to 32.2 µM . This suggests that this compound could potentially possess similar antiviral efficacy.

Anticancer Activity

Thiazolidinone derivatives have also been studied for their anticancer properties. A review highlighted that thiazolidin-4-one scaffolds are effective in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural modifications in compounds like this compound may enhance its anticancer activity by targeting specific pathways involved in tumor growth.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of thiazolidinone derivatives have been documented extensively. For example, compounds related to this compound were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to >5000 µg/mL . Additionally, some derivatives demonstrated promising antifungal activity against strains like Candida albicans.

The mechanisms through which thiazolidinone derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many thiazolidinones inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Modulation of Immune Response : Some derivatives have shown potential in enhancing immune responses against pathogens.

Case Studies

StudyFindings
Antiviral Activity Thiazolidinones inhibited HCV NS5B polymerase with IC50 values around 32 µM .
Anticancer Activity Thiazolidinone derivatives induced apoptosis in various cancer cell lines .
Antibacterial Activity MIC values for selected compounds ranged from 625 µg/mL to >5000 µg/mL against common bacterial strains .

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